
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol is an organic compound with the molecular formula C19H32O3 and a molecular weight of 308.46 g/mol . This compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a phenylethoxy group attached to an octanol backbone . It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Octanol Backbone: The initial step involves the formation of the octanol backbone through a series of reactions, including alkylation and reduction.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenylethoxy Group: The phenylethoxy group is attached through an etherification reaction, often using phenylethanol and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.
Catalysts and Solvents: Catalysts such as acids or bases are employed to facilitate the reactions, and solvents like ethanol or toluene are used to dissolve the reactants.
Purification: The final product is purified through techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenylethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to inflammation, cell growth, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)-2-octanol
- 2-Octanol, 8-methoxy-2,6-dimethyl-8-(2-phenylethoxy)
Uniqueness
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
94291-84-6 |
|---|---|
Molekularformel |
C19H32O3 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
8-methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol |
InChI |
InChI=1S/C19H32O3/c1-16(9-8-13-19(2,3)20)15-18(21-4)22-14-12-17-10-6-5-7-11-17/h5-7,10-11,16,18,20H,8-9,12-15H2,1-4H3 |
InChI-Schlüssel |
JHKWGPXCUJMKMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)O)CC(OC)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


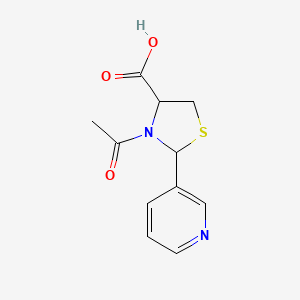
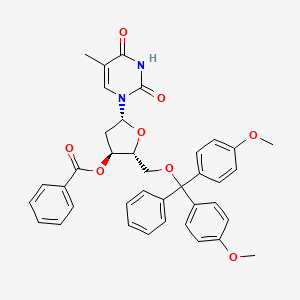

![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12662850.png)
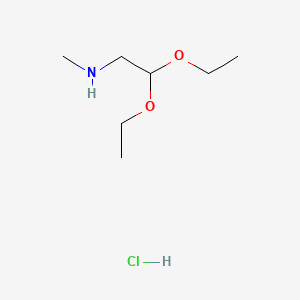

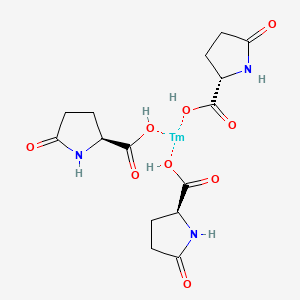

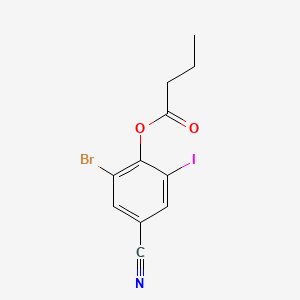
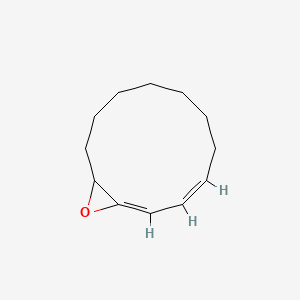
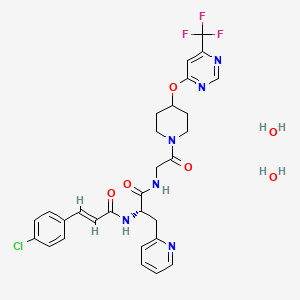

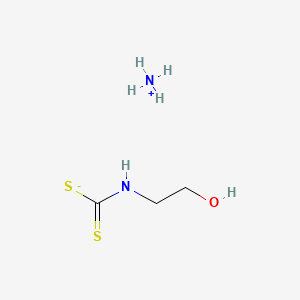
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
